![molecular formula C25H19F3N2O5S B2972798 methyl 2-(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl)-4-phenyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide CAS No. 931965-71-8](/img/structure/B2972798.png)
methyl 2-(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl)-4-phenyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “methyl 2-(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl)-4-phenyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide” is a complex organic molecule. It contains a benzothiadiazine-1,1-dioxide ring , which is known for various pharmacological activities such as antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators .
Molecular Structure Analysis
The molecular structure of this compound is quite complex. It contains a benzothiadiazine-1,1-dioxide ring , a trifluoromethyl group , and an anilide group . The molecular formula is C18H13F6NO5 , with an average mass of 437.290 Da .Wissenschaftliche Forschungsanwendungen
Multicomponent Synthesis
Research has demonstrated the utility of related benzothiazine derivatives in multicomponent synthesis processes. For example, Lega et al. (2016) synthesized new 2-amino-4H-pyrans derived from 1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide through a three-component interaction, revealing insights into reaction selectivity and mechanism adjustments for target compounds (Lega, Gorobets, Chernykh, Shishkina, & Shemchuk, 2016).
Molecular Structure Studies
Investigations into the molecular structure of benzothiazine derivatives have been conducted to understand their chemical behavior and potential applications. Ukrainets et al. (2017) explored the transesterification of methyl-4-hydroxy-1-phenyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate, providing valuable data on its structural properties and reactivity (Ukrainets, Petrushova, Sim, & Grinevich, 2017).
Antimicrobial and Anti-inflammatory Agents
Some derivatives of benzothiazines have been explored for their potential antimicrobial and anti-inflammatory properties. Narayana et al. (2006) synthesized Schiff bases of ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate derivatives, assessing their antibacterial, antifungal, and anti-inflammatory activities, indicating potential applications in medicinal chemistry (Narayana, Ashalatha, Raj, & Kumari, 2006).
Ca2+ Antagonistic Activity
The Ca2+ antagonistic activity of benzothiazine derivatives has also been a subject of study, suggesting their utility in developing new pharmacological agents. Fujita et al. (1990) synthesized a series of benzothiazines evaluating their Ca2+ antagonistic activities and vasocardioselectivity, revealing insights into their therapeutic potential (Fujita, Ito, Ota, Kato, Yamamoto, Kawashima, Yamauchi, & Iwao, 1990).
Pharmacokinetic Studies and Cartilage Targeting
Nicolas et al. (1999) developed quaternary ammonium oxicam derivatives of benzothiazines, conducting pharmacokinetic studies to explore their concentration in joint cartilages. This research highlighted the potential for designing drugs with reduced adverse effects and enhanced targeting toward articular cartilage, demonstrating the application of benzothiazine derivatives in developing new antiinflammatory drugs (Nicolas, Verny, Giraud, Ollier, Rapp, Maurizis, & Madelmont, 1999).
Eigenschaften
IUPAC Name |
methyl 1,1-dioxo-2-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]-4-phenyl-1λ6,2-benzothiazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19F3N2O5S/c1-35-24(32)23-22(16-9-3-2-4-10-16)17-11-5-8-14-20(17)36(33,34)30(23)15-21(31)29-19-13-7-6-12-18(19)25(26,27)28/h2-14H,15H2,1H3,(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHDFXAMWKMMGNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2S(=O)(=O)N1CC(=O)NC3=CC=CC=C3C(F)(F)F)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19F3N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl)-4-phenyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.